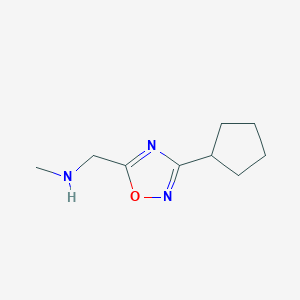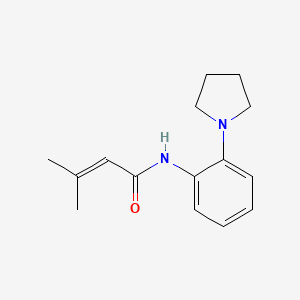![molecular formula C10H8N2O B14906285 8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C10H8N2O. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Industrial production often involves bulk custom synthesis, ensuring the compound is available for various applications .
Chemical Reactions Analysis
8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Commonly employs reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,5-a]pyridine scaffold .
Scientific Research Applications
8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
- 8-Ethynyl-6-chloroimidazo[1,5-a]pyridine
- 8-Ethynyl-6-hydroxyimidazo[1,5-a]pyridine
- 8-Ethynyl-6-methylimidazo[1,5-a]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of the ethynyl and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
8-ethynyl-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H8N2O/c1-3-8-4-9(13-2)6-12-7-11-5-10(8)12/h1,4-7H,2H3 |
InChI Key |
VKFBQNFSIVRUNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NC=C2C(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)













